REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:9][C:8](=[O:10])[C:7]2([CH2:14][CH2:13][CH2:12][CH2:11]2)[N:6]=1)[CH2:2][CH2:3][CH3:4].C1(C)C=CC=CC=1.C[O-].[Na+].Br[CH2:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=2[C:39]#[N:40])=[CH:29][CH:28]=1>C(O)(C)C.O.CN(C=O)C>[CH2:1]([C:5]1[N:9]([CH2:26][C:27]2[CH:28]=[CH:29][C:30]([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=3[C:39]#[N:40])=[CH:31][CH:32]=2)[C:8](=[O:10])[C:7]2([CH2:14][CH2:13][CH2:12][CH2:11]2)[N:6]=1)[CH2:2][CH2:3][CH3:4] |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=NC2(C(N1)=O)CCCC2
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of water (100 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
to get oily residue
|
Type
|
CUSTOM
|
Details
|
to get solid material
|
Type
|
FILTRATION
|
Details
|
The solid material was filtered
|
Type
|
WASH
|
Details
|
washed with IPA and water mixture
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=NC2(C(N1CC1=CC=C(C=C1)C1=C(C=CC=C1)C#N)=O)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |